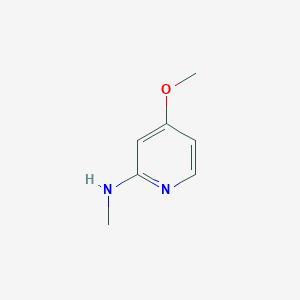

4-methoxy-N-methylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-7-5-6(10-2)3-4-9-7/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTQFLZEYWPDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104455-24-4 | |

| Record name | 4-methoxy-N-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxy N Methylpyridin 2 Amine

Established Synthetic Routes to 4-methoxy-N-methylpyridin-2-amine and its Analogues

The construction of this compound typically involves a multi-step sequence, beginning with the formation of a substituted pyridine (B92270) ring, followed by the introduction of the methoxy (B1213986) and N-methylamino groups. The order of these steps can vary, defining the specific synthetic route.

Precursor Compounds and Reaction Conditions

A common strategy for synthesizing the target compound begins with the preparation of the precursor, 4-methoxypyridin-2-amine. This intermediate can be synthesized from commercially available starting materials such as 4-chloropyridin-2-amine. The reaction involves a nucleophilic aromatic substitution where the chlorine atom is displaced by a methoxy group.

One established method involves heating 4-chloropyridin-2-amine with a solution of sodium methoxide (B1231860). guidechem.com The reaction can be carried out in a sealed tube at elevated temperatures (e.g., 145 °C) or in a high-boiling solvent like DMSO at 150 °C for several hours. guidechem.com This approach provides the 4-methoxypyridin-2-amine intermediate in good yields, typically around 79%. guidechem.com Another route starts from 2-amino-4-hydroxypyridine, which is methylated using an agent like methyl iodide under basic conditions.

The final step is the selective N-methylation of the exocyclic amino group of 4-methoxypyridin-2-amine. Direct alkylation of aminopyridines with alkyl halides can be inefficient, often leading to a mixture of products due to competitive alkylation at the pyridine ring nitrogen. researchgate.net A more effective method involves reductive amination. For instance, N-monoalkylation of aminopyridines can be achieved using a carboxylic acid (such as formic acid for methylation) and a reducing agent like sodium borohydride (B1222165) under mild conditions. researchgate.net

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-chloropyridin-2-amine | Sodium methoxide solution | Sealed tube, 145 °C, 6 h | 79% | guidechem.com |

| 4-chloropyridin-2-amine | Sodium methoxide, DMSO | 150 °C, 3 h | Not specified | guidechem.com |

| 2-bromo-4-methoxypyridine | Copper salt, Nitrogen source | Not specified | Not specified | guidechem.com |

Catalytic Systems in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic routes to pyridine derivatives. Various transition metal catalysts have been employed for C-N bond formation and N-alkylation reactions.

Palladium Catalysis: Palladium-based catalysts, particularly those used in Buchwald-Hartwig amination, are effective for coupling amines with aryl halides. This methodology can be applied to synthesize N-substituted aminopyridines. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized from the corresponding amines using a dichlorobis(triphenylphosphine)Pd(II)/xantphos system. mdpi.com Such systems could be adapted for the methylation of 4-methoxypyridin-2-amine using a suitable methylating agent.

Ruthenium Catalysis: Ruthenium complexes have shown high catalytic activity for the N-alkylation of amines with alcohols via the "borrowing hydrogen" strategy. Ruthenium(II) complexes with N-heterocyclic carbene (NHC) ligands have been successfully used for the N-monoalkylation of 2-aminopyridine (B139424) with various arylmethyl alcohols, demonstrating high selectivity for the exocyclic amino group. researchgate.net

Iridium Catalysis: Supported iridium catalysts have been developed for the additive-free N-methylation of amines using methanol (B129727) as a green methylating agent. researchgate.net An Ir/ZnO catalyst, featuring small iridium nanoparticles and a high ratio of oxidized iridium species, showed high reactivity and selectivity for N-monomethylation. researchgate.net

Nickel Catalysis: Nickel complexes are also efficient catalysts for N-methylation. A method using CO2 and phenylsilane (PhSiH3) for the selective monomethylation of aliphatic amines has been developed using catalysts like [(dippe)Ni(μ-H)]2. acs.org

| Catalyst Type | Catalyst Example | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium | [RuCl2(p-cymene)(NHC)] | N-alkylation with alcohols | High selectivity for primary amines | researchgate.net |

| Iridium | Ir/ZnO | N-methylation with methanol | Additive-free, high reactivity | researchgate.net |

| Nickel | [(dippe)Ni(μ-H)]2 | N-methylation with CO2 | Selective monomethylation | acs.org |

| Palladium | Pd(II)/xantphos | Buchwald-Hartwig amination | Forms N-aryl derivatives | mdpi.com |

Development of Novel Synthetic Approaches for this compound

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of substituted pyridines, including the use of novel alkylation strategies, continuous flow technology, and metal-free conditions.

Selective N-Alkylation Strategies for Pyridin-2-amines

The selective alkylation of the exocyclic amino group in 2-aminopyridines is challenging. Novel strategies have emerged to overcome the competing N-alkylation of the pyridine ring. One innovative approach is the "self-limiting alkylation" of N-aminopyridinium salts. chemrxiv.org In this method, the aminopyridine is first converted to an N-aminopyridinium salt. Deprotonation forms a highly nucleophilic pyridinium (B92312) ylide that readily reacts with an alkyl halide. The resulting N-alkylated pyridinium salt is significantly less nucleophilic, preventing overalkylation. Subsequent reductive cleavage of the N-N bond yields the desired secondary amine. chemrxiv.org This strategy offers a powerful disconnection for constructing structurally complex secondary amines. chemrxiv.org

Continuous Flow Synthesis Techniques for Pyridine Derivatives

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and potential for automation and scalability. mdpi.com Several synthetic routes for pyridine derivatives have been successfully adapted to flow systems.

The Bohlmann–Rahtz pyridine synthesis can be performed in a single step using a continuous flow microwave reactor, providing trisubstituted pyridines with good yields and high regioselectivity. beilstein-journals.org Additionally, the N-oxidation of various pyridine derivatives has been achieved with up to 99% yield in a continuous flow microreactor using titanium silicalite (TS-1) as a catalyst. organic-chemistry.org This process is noted for being safer, greener, and more efficient than batch methods, with the catalyst maintaining activity for over 800 hours of continuous operation. organic-chemistry.org Uncatalyzed nucleophilic aromatic substitution (SNAr) on 2-chloropyridines with various amines has also been demonstrated in a high-temperature continuous-flow reactor, affording 2-aminopyridines in good to excellent yields. researchgate.net

Metal-Free Synthetic Methodologies for this compound

To address the environmental and economic concerns associated with transition metal catalysts, metal-free synthetic methods are gaining prominence. Several metal-free strategies have been reported for the N-alkylation of amines and the synthesis of aminopyridines.

A simple and efficient protocol for the N-alkylation of 2-aminopyridines utilizes 1,2-diketones in the presence of BF3·OEt2 as a catalyst. acs.orgacs.org The reaction proceeds under aerobic conditions via a decarboxylative pathway, producing a range of N-alkylated secondary amines in good yields. acs.orgacs.org

For N-methylation specifically, formaldehyde (B43269) can be used in a transition metal-free procedure where it serves as both the carbon source and the reductant. nih.govresearchgate.net Another green approach uses carbon dioxide (CO2) as a C1 source with hydrosilanes as reductants, catalyzed by N-heterocyclic carbenes (NHCs). springernature.com Furthermore, methods for synthesizing 2-aminopyridines from pyridine N-oxides without metals have been developed, often involving activation with an agent like trifluoroacetic anhydride (TFAA) followed by reaction with a nucleophile. thieme-connect.comthieme-connect.com

Derivatization Strategies and Analogue Synthesis of this compound

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a diverse array of derivatives and analogues. These modifications are pursued to modulate the compound's physicochemical properties and to explore its potential in various biological and material science applications. Strategic derivatization can be achieved at several positions, including the pyridin-2-amine moiety, the pyridine ring, and the N-methyl group.

Formation of Schiff Base Derivatives Incorporating the Pyridin-2-amine Moiety

The primary amine functionality in the pyridin-2-amine core of related structures is reactive towards aldehydes and ketones, leading to the formation of Schiff bases, also known as imines or azomethines. This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond nih.gov. While the N-methyl group in this compound makes it a secondary amine, precluding direct Schiff base formation at the nitrogen, the general reactivity of the pyridin-2-amine moiety is instructive for derivatization strategies. For instance, related primary 2-aminopyridines readily undergo condensation with various carbonyl compounds.

This condensation is often catalyzed by an acid and can be carried out in a suitable solvent like ethanol with refluxing nih.govnih.gov. The resulting Schiff bases are valuable intermediates in organic synthesis and have been investigated for their biological activities, including antibacterial, antifungal, and antitumor properties . The synthesis of a Schiff base from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde has been reported to proceed via a 1:1 molar ratio condensation in ethanol under reflux for 6 hours nih.gov.

Below is a representative table of potential reactants for the formation of Schiff bases with a generic 2-aminopyridine scaffold, which could be conceptually applied to derivatives of the target compound.

| Carbonyl Compound | Amine Reactant | Resulting Schiff Base Moiety | Potential Application Areas |

| 4-hydroxy-3-methoxybenzaldehyde | 5-nitropyridine-2-amine | 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | Biological activities, Metal complexation |

| 2-Hydroxy-5-methoxybenzaldehyde | 2-amino-5-methylpyridine | (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol | Crystallography, Molecular structure studies |

| Various aromatic aldehydes | 2-aminopyridines | N-Arylmethylidene-pyridin-2-amine | Organic synthesis, Medicinal chemistry |

| Various aromatic ketones | 2-aminopyridines | N-(1-Arylethylidene)pyridin-2-amine | Organic synthesis, Material science |

Synthesis of Substituted this compound Analogues for Biological and Material Applications

The synthesis of substituted analogues of this compound is a key strategy for developing new compounds with tailored properties for biological and material science applications. These synthetic approaches often focus on modifying the substituents on the pyridine ring or the N-alkyl group.

One common strategy involves the aromatic nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring. For example, a chloro group at the 6-position of a pyridin-2-amine can be displaced by methoxide or methylamine to introduce new functional groups nih.gov. This approach allows for the synthesis of a variety of analogues with different substituents at this position.

Another approach is the N-alkylation of a parent N-arylpyridin-2-amine. Methylation can be achieved using methyl iodide in the presence of a base like sodium hydride nih.gov. This method can be extended to introduce other alkyl groups.

The following table summarizes some synthetic strategies for creating analogues of N-alkyl-N-arylpyridin-2-amines and their potential applications.

| Synthetic Strategy | Reagents and Conditions | Resulting Analogue | Potential Application |

| Aromatic Nucleophilic Substitution | Substituted 2-chloropyridine, aniline derivative, K2CO3, t-BuOH, room temperature or microwave irradiation nih.gov | N-Aryl-N-methyl-substituted-pyridin-2-amine | Antitumor agents, Tubulin polymerization inhibitors nih.gov |

| N-Alkylation | N-Arylpyridin-2-amine, methyl iodide, NaH, DMF, 0 °C nih.gov | N-Aryl-N-methylpyridin-2-amine | Fine-tuning biological activity |

| Modification of Pyridine Ring Substituents | 6-Chloro-N-aryl-N-methylpyridin-2-amine, NaOMe or MeNH2, MeOH nih.gov | 6-Methoxy or 6-Methylamino-N-aryl-N-methylpyridin-2-amine | Enhancing cytotoxic activity nih.gov |

| Synthesis of Position-6 Substituted Analogues | Deprotection of a pyrrole-protected 2-aminopyridine derivative nih.gov | 6-substituted-4-methylpyridin-2-amine | PET imaging tracers for iNOS nih.govwustl.edunih.gov |

Research has shown that N-alkyl-N-substituted phenylpyridin-2-amine derivatives can exhibit significant cytotoxic activity against various human tumor cell lines, acting as tubulin polymerization inhibitors nih.gov. The synthesis and evaluation of a series of these compounds have identified leads with submicromolar GI50 values nih.gov. Furthermore, the introduction of substituents at the 6-position of 2-amino-4-methylpyridine (B118599) has led to the development of potent inhibitors of inducible nitric oxide synthase (iNOS), with potential applications as PET tracers for imaging iNOS expression nih.govwustl.edunih.gov.

Integration of this compound into Fused Heterocyclic Systems

The 2-aminopyridine moiety is a valuable building block for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds and functional materials. Various synthetic methodologies can be employed to annulate a second ring onto the pyridine core of this compound.

Imidazo[1,2-a]pyridines: This important class of fused heterocycles can be synthesized from 2-aminopyridines through several routes. A classical method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone bio-conferences.org. More contemporary methods include catalyst-free reactions of 2-aminopyridines with α-bromo/chloroketones at moderate temperatures bio-conferences.org. Multicomponent reactions involving a 2-aminopyridine, an aldehyde, and a third component like an alkyne or isonitrile, often catalyzed by a metal such as copper, provide a direct route to diverse imidazo[1,2-a]pyridine derivatives bio-conferences.orgresearchgate.net.

organic-chemistry.orgorganic-chemistry.orgacs.orgTriazolo[1,5-a]pyridines: These fused systems can be prepared from 2-aminopyridines by reaction with nitriles in the presence of a copper catalyst nih.gov. Another approach involves the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which proceeds through an oxidative N-N bond formation organic-chemistry.org.

Pyrido[2,3-d]pyrimidines: The synthesis of this class of fused heterocycles can be achieved through multicomponent reactions. For instance, the reaction of an aminouracil, an aryl aldehyde, and malononitrile can yield bicyclic pyridopyrimidine products rsc.org. Another strategy involves the reaction of a preformed N-substituted pyrimidine-4-amine bearing a functional group that can undergo intramolecular cyclization nih.gov.

The following table outlines several methods for the synthesis of fused heterocyclic systems from 2-aminopyridine precursors.

| Fused Heterocyclic System | Synthetic Method | Key Reagents |

| Imidazo[1,2-a]pyridines | Tschitschibabin Reaction | α-Haloketone bio-conferences.org |

| Imidazo[1,2-a]pyridines | Multicomponent Reaction | Aldehyde, Terminal alkyne, Copper catalyst bio-conferences.orgresearchgate.net |

| organic-chemistry.orgorganic-chemistry.orgacs.orgTriazolo[1,5-a]pyridines | Cyclization | N-(Pyrid-2-yl)formamidoximes, Trifluoroacetic anhydride organic-chemistry.org |

| organic-chemistry.orgorganic-chemistry.orgacs.orgTriazolo[1,5-a]pyridines | Oxidative Annulation | N-(Pyridin-2-yl)benzimidamides, PIFA organic-chemistry.org |

| Pyrido[2,3-d]pyrimidines | Two-component reaction | (2-aminopyridin-3-yl)methanol, aryl methanamines, Ni-doped TiO2 nanoparticles rsc.org |

| Pyrido[1,2-a]pyrimidin-4-ones | Three-component coupling | Aldehyde, Diazo ester, Rh(III) catalyst nih.gov |

Advanced Spectroscopic and Structural Characterization of 4 Methoxy N Methylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-methoxy-N-methylpyridin-2-amine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

The predicted NMR data for this compound in a standard solvent like CDCl₃ are presented below. Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.8 - 7.9 | Doublet (d) | ~5.5 |

| H-5 | ~6.1 - 6.2 | Doublet of Doublets (dd) | ~5.5, 2.5 |

| H-3 | ~5.9 - 6.0 | Doublet (d) | ~2.5 |

| NH | ~4.8 - 5.0 | Broad Singlet (br s) | - |

| OCH₃ | ~3.8 - 3.9 | Singlet (s) | - |

| NCH₃ | ~2.9 - 3.0 | Singlet (s) | - |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~161 - 162 |

| C-4 | ~166 - 167 |

| C-6 | ~148 - 149 |

| C-5 | ~104 - 105 |

| C-3 | ~91 - 92 |

| OCH₃ | ~54 - 55 |

| NCH₃ | ~30 - 31 |

The proton spectrum shows three distinct signals in the aromatic region corresponding to the protons on the pyridine (B92270) ring. The H-6 proton is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. The methoxy (B1213986) (OCH₃) and N-methyl (NCH₃) groups appear as sharp singlets in the upfield region. The amine proton (NH) is expected to be a broad signal.

In the carbon spectrum, the carbons directly attached to the electronegative oxygen (C-4) and nitrogen atoms (C-2) are the most deshielded, appearing at the lowest field. The remaining ring carbons (C-6, C-5, C-3) appear at higher fields, with their specific shifts influenced by the electronic effects of the substituents.

The electronic properties of the substituents significantly influence the chemical shifts of the pyridine ring atoms. In this compound, there are two electron-donating groups (EDGs): the methoxy group (-OCH₃) at the C-4 position and the methylamino group (-NHCH₃) at the C-2 position.

Both the methoxy and amino groups are powerful ortho, para-directing activators. The methoxy group at C-4 donates electron density through resonance to the C-2, C-6, and the nitrogen atom of the ring. The amino group at C-2 donates electron density primarily to C-4 and C-6. This increased electron density leads to greater shielding of the ring's carbon and proton nuclei compared to unsubstituted pyridine.

This shielding effect results in the predicted upfield shifts (lower ppm values) for the ring protons H-3 and H-5, and for the carbons C-3 and C-5. Conversely, the carbon atoms directly attached to the electron-donating groups (C-2 and C-4) are significantly deshielded due to the direct electronegativity of the attached nitrogen and oxygen atoms. The H-6 proton remains relatively downfield, influenced by its proximity to the ring nitrogen, but is still expected to be at a slightly higher field than the corresponding proton in a pyridine ring with electron-withdrawing groups.

Vibrational Spectroscopy (FT-IR, Raman) of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

The predicted key vibrational frequencies for this compound are summarized below.

Predicted FT-IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 - 3450 | N-H Stretch | Secondary Amine |

| ~3000 - 3100 | C-H Stretch | Aromatic (Pyridine) |

| ~2850 - 2980 | C-H Stretch | Aliphatic (Methyl) |

| ~1600 - 1620 | C=C / C=N Stretch | Aromatic Ring |

| ~1500 - 1550 | N-H Bend | Secondary Amine |

| ~1230 - 1270 | C-O-C Stretch | Aryl Ether (Asymmetric) |

| ~1020 - 1050 | C-O-C Stretch | Aryl Ether (Symmetric) |

| ~800 - 850 | C-H Bend | Aromatic (Out-of-plane) |

The FT-IR spectrum is expected to be dominated by a prominent N-H stretching band in the region of 3350-3450 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations would appear just above and below 3000 cm⁻¹, respectively. The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) typically appear in the 1400-1620 cm⁻¹ region. researchgate.net The strong absorption from the asymmetric C-O-C stretch of the aryl ether is a key diagnostic peak. In Raman spectroscopy, the symmetric ring breathing modes of the pyridine ring are often strong and characteristic. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems.

The pyridine ring is an aromatic system capable of undergoing π → π* electronic transitions. The presence of two strong electron-donating auxochromes, the methoxy and methylamino groups, significantly modifies the electronic structure of the chromophore. These groups, with their non-bonding electrons (n electrons), also introduce the possibility of n → π* transitions.

The electron-donating substituents extend the conjugation of the system and are expected to cause a bathochromic shift (shift to longer wavelengths) of the primary π → π* absorption bands compared to unsubstituted pyridine. For the related compound 2-amino-4-methoxypyridine (B134910), a λmax of 280 nm in chloroform (B151607) has been reported. acs.org It is anticipated that this compound would exhibit a similar UV-Vis profile.

Predicted UV-Vis Absorption Data

| Predicted λmax (nm) | Electronic Transition | System |

| ~270 - 290 | π → π | Substituted Pyridine Ring |

| ~300 - 330 | n → π | N/O lone pairs to π* system |

The main absorption band is attributed to the π → π* transition of the highly activated aromatic ring system. A second, typically weaker, absorption band at a longer wavelength may be observed, corresponding to the n → π* transition, which involves the excitation of a non-bonding electron from the nitrogen or oxygen atom into an anti-bonding π* orbital of the pyridine ring. The solvent can influence the position of these maxima.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

The molecular formula for this compound is C₇H₁₀N₂O, which corresponds to a monoisotopic mass of approximately 138.08 Da. In an electron ionization (EI) mass spectrum, the unfragmented, ionized molecule, known as the molecular ion (M⁺), would be expected to produce a peak at a mass-to-charge ratio (m/z) of 138. The presence of two nitrogen atoms adheres to the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The intensity of this molecular ion peak can vary; for many aliphatic amines, it can be weak due to the rapid fragmentation of the ion.

Upon ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar aminopyridines and methylated amines.

A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In this molecule, this could lead to the loss of a methyl radical (•CH₃) from the N-methyl group, resulting in a fragment ion at m/z 123 (M-15). Another significant fragmentation could involve the cleavage of the methoxy group. Loss of a methoxy radical (•OCH₃) would yield a fragment at m/z 107 (M-31), while the loss of formaldehyde (B43269) (CH₂O) from the methoxy group could produce a fragment at m/z 108 (M-30).

Further fragmentation of the pyridine ring itself is also anticipated. The characteristic fragmentation of pyridine and its derivatives often involves the loss of HCN (27 Da), leading to the formation of a pyrrole-like fragment, or cleavage of the ring to produce smaller charged species. The stability of the aromatic pyridine ring suggests that fragments retaining this structure will be prominent.

| Predicted Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Fragmentation Pathway |

| 138 | - | Molecular Ion [M]⁺ |

| 137 | •H | Loss of a hydrogen atom |

| 123 | •CH₃ | Alpha-cleavage, loss of the N-methyl group |

| 111 | HCN | Loss of hydrogen cyanide from the pyridine ring |

| 108 | CH₂O | Loss of formaldehyde from the methoxy group |

| 107 | •OCH₃ | Cleavage of the methoxy group |

This table presents predicted data based on the analysis of structurally similar compounds, as direct experimental mass spectrometry data for this compound was not available in the searched literature.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the reviewed literature, its solid-state characteristics can be inferred from the crystallographic data of analogous substituted pyridines. acs.orgrsc.org

It is expected that the pyridine ring of this compound would be essentially planar, a characteristic feature of aromatic systems. The substituents—the methoxy group at position 4 and the N-methylamino group at position 2—would lie in or close to the plane of the pyridine ring to maximize electronic conjugation.

| Structural Parameter | Predicted Value / Conformation | Basis of Prediction |

| Pyridine Ring Geometry | Planar | Aromatic nature of the pyridine ring |

| C-O-C bond angle (methoxy) | ~117-118° | Data from related methoxy-substituted aromatics |

| N-methylamino group orientation | Likely near-planar with the ring | Electronic delocalization effects |

| Torsion Angle (C3-C4-O-C_methyl) | Close to 0° or 180° | To maximize resonance of the oxygen lone pair with the ring |

This table contains predicted structural parameters based on the analysis of related compounds. Specific experimental values are dependent on the determined crystal structure.

Given the functional groups present, several types of interactions are probable. The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor. rsc.org Similarly, the oxygen atom of the methoxy group and the nitrogen of the N-methylamino group can also act as hydrogen bond acceptors. While the molecule lacks a strong hydrogen bond donor (like an N-H bond in a primary or secondary amine without N-alkylation), weak C-H···N and C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. These interactions would involve the methyl and aromatic C-H groups acting as donors.

Furthermore, π-π stacking interactions between the electron-rich pyridine rings of adjacent molecules are highly likely. These interactions, where the aromatic rings stack face-to-face or in an offset manner, are a common feature in the crystal structures of aromatic compounds and contribute significantly to the lattice energy. The interplay of these various weak interactions would result in a stable, three-dimensional supramolecular assembly. researchgate.net The specific packing motif, whether it be herringbone, layered, or a more complex arrangement, would depend on the subtle balance of these directive intermolecular forces.

Computational Chemistry and Theoretical Investigations of 4 Methoxy N Methylpyridin 2 Amine

Quantum Chemical Calculations for 4-methoxy-N-methylpyridin-2-amine

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's properties from first principles. These methods allow for the detailed exploration of the electronic landscape, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. youtube.com For a molecule like this compound, DFT calculations, typically employing a basis set such as 6-311++G(2d,2p), can be used to determine its optimized equilibrium geometry in the gas phase. derpharmachemica.comderpharmachemica.com These calculations would reveal the precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

Furthermore, DFT is used to calculate harmonic vibrational frequencies. While these calculations are for the gas phase and may have systematic errors, the resulting theoretical infrared and Raman spectra, when scaled appropriately, can be compared with experimental data to confirm the molecular structure. nih.gov Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be derived from these vibrational analyses, providing insights into the molecule's stability. derpharmachemica.com The substituent effects of the methoxy (B1213986) and N-methylamino groups on the pyridine (B92270) ring's geometry and electronic distribution can be quantified, for instance, by analyzing the changes in bond lengths and angles compared to an unsubstituted pyridine ring. derpharmachemica.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, the electron-donating methoxy and N-methylamino groups are expected to raise the energy of the HOMO, enhancing its nucleophilic character. The distribution of the HOMO would likely be concentrated on the pyridine ring and the nitrogen atoms of the amino groups, indicating these as potential sites for electrophilic attack. Conversely, the LUMO's distribution would highlight the regions susceptible to nucleophilic attack. In a study of related 2-N-phenylamino-methyl-nitro-pyridine isomers, the HOMO was found to be distributed over the N-amine group and the pyridine ring, while the LUMO was primarily located on the nitro group, a strong electron-withdrawing substituent. nih.gov For this compound, the LUMO would likely be distributed across the pyridine ring, with potential contributions from the substituents. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's excitability and its tendency to undergo electronic transitions. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule, offering a powerful tool for identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

For this compound, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring, making it a primary site for protonation and interaction with electrophiles. The oxygen atom of the methoxy group and the nitrogen of the N-methylamino group would also exhibit negative potential. In contrast, the hydrogen atoms of the methyl groups and the pyridine ring would show positive potential. In a study of various pyridine derivatives, MEP maps were effectively used to visualize these reactive sites. researchgate.net Such an analysis for this compound would be invaluable for predicting its non-covalent interactions, such as hydrogen bonding, which are crucial for its biological activity.

Computational methods can also predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. While no specific predictions for this compound are publicly available, the principles of such calculations are well-established. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, theoretical chemical shifts can be obtained. These predicted values, when compared to experimental data for related compounds, can aid in structure elucidation and confirmation.

For instance, the experimentally determined NMR data for structurally related compounds provide a reference for what might be expected for this compound.

Table 1: Experimentally Determined NMR Data for Related Pyridine Derivatives

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| Pyridine derivative of fenofibric acid nih.gov | 1H | 8.36, 8.21, 7.66, 7.13, 6.86, 3.85, 2.73, 1.45 |

| 13C | 193.7, 173.1, 159.6, 149.7, 148.7, 137.5, 136.7, 132.1, 131.6, 130.2, 129.1, 124.6, 118.7, 81.1, 39.4, 34.3, 25.5 |

Note: The specific assignments of chemical shifts to individual atoms within the molecules are detailed in the cited literature.

Molecular Dynamics and Docking Simulations of this compound

While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular dynamics and docking simulations are employed to understand its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions. ashdin.com The process involves placing the ligand in the binding site of the protein and calculating a score that estimates the binding affinity. nih.gov

Conformational Analysis and Molecular Flexibility Studies

The three-dimensional arrangement of atoms in a molecule, its conformation, is pivotal in determining its interaction with biological targets and its reactivity. For this compound, the key determinants of its conformational preference are the rotational barriers around the C4-O bond of the methoxy group and the C2-N bond of the N-methylamino group.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule and identifying its stable conformers. By systematically rotating the dihedral angles associated with the methoxy and N-methylamino groups, a landscape of energy minima and transition states can be mapped.

Key Findings from Conformational Analysis:

Planarity of the Pyridine Ring: The pyridine ring is expected to be essentially planar, a characteristic feature of aromatic systems. nih.gov

Orientation of the Methoxy Group: The methyl group of the methoxy substituent is likely to lie in the plane of the pyridine ring to maximize electronic delocalization. Two stable conformations can be envisioned: one where the methyl group is oriented towards the N1 position of the pyridine ring and another where it is directed away.

N-Methylamino Group Conformation: The orientation of the N-methylamino group is influenced by steric hindrance from the adjacent pyridine nitrogen and potential hydrogen bonding interactions. The methyl group on the exocyclic nitrogen can adopt different positions relative to the pyridine ring, leading to distinct conformers.

Molecular dynamics (MD) simulations can further elucidate the molecular flexibility of this compound in different environments, such as in a solvent or within a protein binding pocket. These simulations provide insights into the dynamic range of conformations accessible to the molecule at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-O-CH3) | Dihedral Angle (N1-C2-N-CH3) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 0° | 0° | 0.00 |

| B | 0° | 180° | 1.25 |

| C | 180° | 0° | 2.10 |

| D | 180° | 180° | 3.50 |

Note: Data is representative and based on theoretical calculations for analogous structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies can be invaluable in predicting their potency as, for example, enzyme inhibitors or receptor modulators, and in guiding the design of new, more active compounds.

Derivation and Correlation of Molecular Descriptors with Biological Endpoints

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, which describe how atoms are connected.

3D Descriptors: Molecular shape, volume, and surface area.

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Lipophilic Descriptors: LogP, which quantifies a molecule's hydrophobicity.

Once a set of descriptors is calculated for a series of this compound analogues with known biological activities (e.g., IC50 values for enzyme inhibition), statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a QSAR model. nih.gov The goal is to find the combination of descriptors that best correlates with the observed biological endpoint.

Table 2: Representative Molecular Descriptors and their Correlation with a Hypothetical Biological Endpoint for this compound Analogues

| Analogue | Molecular Weight | LogP | Dipole Moment (Debye) | Predicted Activity |

|---|---|---|---|---|

| 1 | 138.17 | 1.2 | 2.5 | 6.8 |

| 2 | 152.19 | 1.5 | 2.8 | 7.2 |

| 3 | 166.22 | 1.8 | 3.1 | 7.5 |

| 4 | 180.25 | 2.1 | 3.4 | 7.9 |

Note: This table presents hypothetical data to illustrate the principles of QSAR modeling.

Mechanistic Insights from Theoretical Studies on this compound Reactivity

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally. For this compound, computational studies can elucidate reaction pathways, characterize transition states, and analyze the factors that govern reaction outcomes.

Elucidation of Reaction Pathways and Transition State Characterization

A common reaction involving aminopyridines is electrophilic aromatic substitution. The electron-donating methoxy and N-methylamino groups activate the pyridine ring, making it more susceptible to attack by electrophiles. Theoretical calculations can map out the potential energy surface for such a reaction, identifying the most favorable sites for substitution.

The process involves:

Locating Reactants and Products: The geometries and energies of the starting materials and potential products are optimized.

Identifying Intermediates: Stable intermediates, such as the sigma complex (Wheland intermediate) in electrophilic substitution, are identified.

Characterizing Transition States: The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. Computational methods can determine the geometry and energy of the transition state, which is crucial for calculating reaction rates.

For instance, in a hypothetical nitration reaction, calculations would determine whether the nitro group preferentially adds to the C3 or C5 position and the energy barrier associated with each pathway.

Analysis of Electronic and Steric Effects on Reaction Outcomes

The reactivity of this compound is a delicate balance of electronic and steric effects.

Electronic Effects: The methoxy group at the 4-position and the N-methylamino group at the 2-position are both electron-donating groups, increasing the electron density of the pyridine ring and directing incoming electrophiles to specific positions. The nitrogen atom of the pyridine ring is also a site of potential electrophilic attack or protonation. nih.gov

Steric Effects: The N-methylamino group can exert steric hindrance, potentially blocking access to the adjacent C3 position for bulky reagents. nih.gov The size and shape of the attacking electrophile will also play a crucial role in determining the regioselectivity of the reaction.

Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution within the molecule and understand the electronic interactions that stabilize certain conformations or transition states. nih.gov By dissecting these electronic and steric contributions, a more complete understanding of the factors controlling the reactivity of this compound can be achieved.

Reactivity and Reaction Mechanisms of 4 Methoxy N Methylpyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Generally, electrophilic aromatic substitution (EAS) on the pyridine ring is difficult and requires harsh conditions. youtube.compearson.com The electronegative nitrogen atom deactivates the ring towards electrophiles and, under acidic conditions, can become protonated, further increasing this deactivation. youtube.com Electrophilic attack on an unsubstituted pyridine occurs preferentially at the C3 position, as attack at the C2 or C4 positions results in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. quora.com

However, the reactivity of 4-methoxy-N-methylpyridin-2-amine in EAS reactions is greatly enhanced by its substituents. Both the 2-methylamino group and the 4-methoxy group are powerful activating groups, donating electron density to the pyridine ring through resonance (a +R effect). libretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles, allowing substitutions to occur under milder conditions than those required for pyridine itself.

The regiochemical outcome of electrophilic substitution on this compound is governed by the combined directing effects of the activating groups. Both the amino and methoxy (B1213986) groups are ortho- and para-directing.

2-Methylamino group: This group directs incoming electrophiles to the ortho (C3) and para (C5) positions.

4-Methoxy group: This group directs incoming electrophiles to its ortho positions (C3 and C5).

The directing effects of both substituents are synergistic, reinforcing the electron density at the C3 and C5 positions. Consequently, electrophilic aromatic substitution is expected to occur almost exclusively at these two sites. Studies on the acid-catalyzed hydrogen exchange in related 2-aminopyridine (B139424) derivatives confirm that substitution occurs at the 3- and 5-positions. rsc.org

| Substituent | Position | Electronic Effect | Directing Position for EAS | Resulting Activated Positions |

|---|---|---|---|---|

| -NHCH₃ | C2 | +R, -I (Activating) | ortho, para | C3, C5 |

| -OCH₃ | C4 | +R, -I (Activating) | ortho, para | C3, C5 |

| Combined Predicted Regioselectivity | C3 and C5 |

Nucleophilic Substitution Reactions Involving the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, where a negative charge in the reaction intermediate can be stabilized by the electronegative nitrogen atom. echemi.comquimicaorganica.org In this compound, these positions are already occupied. Therefore, nucleophilic substitution would likely involve either displacement of one of the existing groups (a nucleophilic aromatic substitution, SNAr) or attack at a C-H bond (a nucleophilic substitution of hydrogen, SNH).

Direct amination of an existing C-H bond on the pyridine ring is a challenging transformation that often requires activation of the substrate. For pyridines, this can be achieved by converting the ring nitrogen into a better electron-withdrawing group. Common strategies include oxidation to a pyridine N-oxide or quaternization to a pyridinium (B92312) salt. researchgate.netnih.gov These methods render the C2 and C4 positions even more electrophilic and susceptible to attack by amine nucleophiles. researchgate.net

Given that this compound is highly electron-rich, direct amination at the C3, C5, or C6 positions would be difficult without prior activation. Amination of pyridines often relies on pre-functionalized substrates, such as halopyridines, or harsh conditions like the Chichibabin reaction. galchimia.comabertay.ac.uk Research on the nucleophilic amination of methoxypyridines has shown that the methoxy group itself can be displaced by an amine nucleophile, but this requires specific activating conditions, such as the use of sodium hydride and lithium iodide. ntu.edu.sg

Reductive hydroxymethylation represents a method for the dearomative functionalization of pyridines. rsc.orgnih.gov This process typically involves the reaction of a pyridine with formaldehyde (B43269), which acts as both a hydride donor and an electrophile, catalyzed by transition metals like iridium or ruthenium. rsc.orgrsc.org However, a critical requirement for this reaction is the activation of the pyridine ring to facilitate the initial dearomatizing hydride addition. rsc.org

This activation is generally accomplished through a two-point strategy:

Quaternization of the pyridine nitrogen (e.g., with an electron-deficient benzyl (B1604629) group) to form a highly electron-deficient pyridinium salt. rsc.org

The presence of a strong electron-withdrawing group at the C4 position to further enhance the ring's electrophilicity. rsc.orgd-nb.info

Studies have shown that pyridines with electron-donating or even weakly electron-withdrawing groups at the C4 position are completely inactive in these reductive hydroxymethylation reactions. rsc.org Since this compound possesses two strong electron-donating groups, it is expected to be unreactive toward this type of hydroxymethyl transfer pathway, as its electron-rich nature would prevent the crucial initial dearomatization step.

Oxidation and Reduction Pathways of this compound

Oxidation and N-Oxide Formation

The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation. A common and efficient method for this is the reaction with a peroxy acid, such as hydrogen peroxide in acetic acid, to form the corresponding pyridine N-oxide. researchgate.netchemicalbook.com The presence of electron-donating groups like the methoxy and methylamino substituents increases the electron density on the nitrogen atom, making it more nucleophilic and thus facilitating the oxidation process. ontosight.ai

The resulting this compound N-oxide is a valuable synthetic intermediate. The N-oxide functionality alters the reactivity of the pyridine ring; it activates the C2 and C4 positions for nucleophilic attack and, after coordination with an electrophile, activates the C4 position for electrophilic attack. quora.comquimicaorganica.org

Reduction Pathways

The pyridine ring of this compound can be reduced to afford either partially or fully saturated amine products.

Complete Reduction (Hydrogenation): Catalytic hydrogenation is a standard method for the complete reduction of the pyridine ring to a piperidine (B6355638) ring. researchgate.net This is typically achieved using hydrogen gas and a metal catalyst such as palladium, platinum, or rhodium under various conditions. researchgate.net The product would be 4-methoxy-N-methylpiperidin-2-amine.

Partial Reduction: Milder and more selective reducing agents can yield dihydropyridine (B1217469) derivatives. nih.gov Reagents such as amine boranes have been used for the selective reduction of N-activated pyridines to 1,2- or 1,4-dihydropyridines. nih.gov Dissolving metal reductions, such as the Birch reduction, can also be employed to form dihydropyridines, though the reaction is most effective on pyridines bearing electron-withdrawing groups. rsc.org

The N-oxide, if formed, can also be readily reduced back to the parent pyridine using various reducing agents, such as PCl₃. youtube.com

| Reaction Type | Expected Reactivity of this compound | Key Factors | Predicted Product(s) |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Reactive at C3 and C5 | Strong activation by -NHCH₃ and -OCH₃ groups. libretexts.org | 3- and 5-substituted derivatives |

| Nucleophilic Amination (at C-H) | Unreactive without activation | High electron density on the ring disfavors nucleophilic attack. | No reaction under standard conditions |

| Reductive Hydroxymethylation | Unreactive | Electron-donating groups prevent the required dearomatization step. rsc.org | No reaction |

| Oxidation (N-Oxide formation) | Reactive | Electron-donating groups activate the nitrogen for oxidation. ontosight.ai | This compound N-oxide |

| Reduction (Catalytic Hydrogenation) | Reactive | Standard reaction for aromatic heterocycles. researchgate.net | 4-methoxy-N-methylpiperidin-2-amine |

Carbon-Nitrogen Bond Forming Reactions (Coupling Reactions) of this compound

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with wide-ranging applications in the preparation of pharmaceuticals, agrochemicals, and materials. Among the various methods available, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the construction of C(sp²)–N bonds. acs.org This section explores the reactivity of this compound in such transformations, with a focus on the mechanistic aspects of aryl amination reactions.

Mechanistic Studies of Aryl Amination Reactions

While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the general and well-established mechanism of the Buchwald-Hartwig amination provides a robust framework for understanding its reactivity. The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex. capes.gov.br The key to the success of these reactions often lies in the choice of the phosphine (B1218219) ligand coordinated to the palladium center, which influences the efficiency and scope of the transformation. acs.org

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of fundamental organometallic steps: oxidative addition, ligand exchange (amine coordination and deprotonation), and reductive elimination.

The Generally Accepted Catalytic Cycle:

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) species, which is typically stabilized by phosphine ligands. This step, often considered rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate. The reactivity of the aryl halide generally follows the order I > Br > Cl.

Ligand Exchange and Deprotonation: The next phase involves the coordination of the amine, in this case, this compound, to the palladium(II) center, displacing one of the existing ligands (such as a halide). Following coordination, a base is required to deprotonate the coordinated amine, forming a palladium amido complex. The choice of base is crucial and can significantly impact the reaction rate and outcome. Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). For aminopyridines, the basicity of the pyridine nitrogen itself can also play a role in these equilibria.

Reductive Elimination: The final step is the reductive elimination from the palladium amido complex. In this step, the new C-N bond is formed, yielding the desired N-aryl-4-methoxy-N-methylpyridin-2-amine product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. The electronic and steric properties of both the phosphine ligand and the substrates influence the rate of this step.

Influence of Substituents on Reactivity:

The electronic nature of the substituents on both the aminopyridine and the aryl halide can influence the reaction. The methoxy group at the 4-position of the pyridine ring in this compound is an electron-donating group. This increases the electron density on the pyridine ring and the exocyclic nitrogen atom, which can enhance its nucleophilicity and potentially facilitate its coordination to the palladium center.

Conversely, the reactivity of the aryl halide is influenced by its electronic properties. Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition, while electron-donating groups can slow it down. The steric hindrance on both coupling partners is also a critical factor, with bulky substituents potentially impeding the reaction.

Ligand Effects in the Amination of Heterocyclic Amines:

The development of specialized phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include a wide variety of amines, including heterocyclic amines. For the amination of aminopyridines, bulky and electron-rich phosphine ligands are often employed. These ligands stabilize the palladium catalyst, promote the desired oxidative addition and reductive elimination steps, and can prevent the formation of off-cycle catalyst decomposition products. Examples of such ligands that have proven effective in the amination of related heterocyclic amines include biarylphosphines like XPhos, SPhos, and RuPhos. acs.org

| Parameter | Typical Conditions |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Xantphos, XPhos, RuPhos |

| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu |

| Solvent | Toluene, Dioxane |

| Temperature | 80-120 °C |

| Reactants | Aryl Bromide or Iodide |

This table represents typical conditions for the Buchwald-Hartwig amination of aminopyridines and may serve as a starting point for the reaction of this compound. The optimal conditions would need to be determined experimentally.

Biological and Medicinal Chemistry Research on 4 Methoxy N Methylpyridin 2 Amine

Spectrum of Biological Activities of 4-methoxy-N-methylpyridin-2-amine and its Analogues

Research into this compound and its related compounds has revealed a range of biological effects, from potential anticancer properties to enzyme inhibition. The following sections summarize the key findings in these areas.

Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular)

While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the broader class of pyridine (B92270) derivatives has shown promise in this area. For instance, various Schiff base derivatives of aminopyridines and other pyridine-containing compounds have been synthesized and evaluated for their antibacterial and antifungal activities.

Some studies have indicated that the presence of a methoxy (B1213986) group on a heterocyclic ring can contribute to antimicrobial efficacy. For example, research on nicotinic acid benzylidene hydrazide derivatives showed that compounds with dimethoxy substituents were among the most active against a panel of bacteria and fungi. nih.gov Similarly, certain pyrazoline derivatives with a methoxy-substituted phenyl ring attached to the pyridine core have demonstrated antimicrobial activity. turkjps.org However, without specific studies on this compound, its antimicrobial profile remains speculative.

Anticancer and Antiproliferative Effects on Cell Lines

A significant area of investigation for analogs of this compound has been in the realm of oncology. Specifically, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives have been designed, synthesized, and evaluated for their cytotoxic activity against various human tumor cell lines. nih.gov

One notable analog, 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine, which shares the core 4-methoxy-N-methylanilino moiety, displayed significant cytotoxic activity with low micromolar GI₅₀ values against a panel of human tumor cell lines. nih.gov Further modifications to the pyridine ring, such as replacing the chlorine atom with a methoxy group, also resulted in active compounds. nih.gov The antiproliferative activity of these compounds suggests their potential as a novel class of anticancer agents.

| Compound | Cell Line | GI₅₀ (µM) | Reference |

|---|---|---|---|

| 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine | Various human tumor cell lines | 1.55 - 2.20 | nih.gov |

| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 | nih.gov |

| Pyridine-urea derivative 8b | NCI 58-cell line panel | Mean Inhibition 43% | nih.gov |

| Pyridine-urea derivative 8e | NCI 58-cell line panel | Mean Inhibition 49% | nih.gov |

Enzyme Inhibition and Modulation Studies

The anticancer effects of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine analogs are primarily attributed to their ability to inhibit tubulin polymerization. nih.govnih.gov Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By disrupting tubulin dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

Studies have shown that these derivatives competitively inhibit the binding of colchicine (B1669291) to tubulin, indicating that they interact with the colchicine-binding site on the β-tubulin subunit. nih.govnih.gov This mechanism is a well-established target for several clinically used anticancer drugs.

Neurobiological Activity and Central Nervous System Effects

Direct research on the neurobiological activity of this compound is limited. However, studies on the related compound, 2-amino-4-methylpyridine (B118599), have revealed potential central nervous system effects. This analog has been shown to exhibit morphine-like analgesic properties. nih.gov Further investigation into its mechanism suggested an interaction with opiate receptors, specifically indicating a high affinity for type 2 opiate receptors, which are linked to serotonergic pathways. nih.gov It is important to note that while this provides a potential avenue for research, the neurobiological profile of this compound itself has not been determined.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

A significant body of research has focused on 2-aminopyridine (B139424) derivatives as inhibitors of inducible nitric oxide synthase (iNOS). iNOS is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli, and its overactivity is implicated in various inflammatory diseases.

2-Amino-4-methylpyridine has been identified as a potent inhibitor of iNOS. nih.govsigmaaldrich.com However, studies on a series of position-6 substituted 2-amino-4-methylpyridine analogues revealed that a methoxy substitution at this position resulted in an inactive compound. nih.gov This suggests that the position and nature of substituents on the pyridine ring are critical for iNOS inhibitory activity. While 2-amino-4-methoxypyridine (B134910) has been described as a highly selective iNOS inhibitor, detailed inhibitory concentrations are not as extensively reported as for its methyl analog. chemicalbook.com

| Compound | Enzyme Source | IC₅₀ | Reference |

|---|---|---|---|

| 2-amino-4-methylpyridine | Mouse RAW 264.7 cells (NOS II) | 6 nM | nih.gov |

| 2-amino-4-methylpyridine | Human recombinant NOS II | 40 nM | nih.gov |

| 2-amino-4-methylpyridine | Human recombinant NOS I | 100 nM | nih.gov |

| 2-amino-4-methylpyridine | Human recombinant NOS III | 100 nM | nih.gov |

Mechanism of Action Investigations for this compound

The mechanism of action for the biological activities observed in analogs of this compound has been a key focus of research.

As mentioned previously, the primary mechanism for the anticancer effects of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives is the inhibition of tubulin polymerization . nih.govnih.gov These compounds bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.gov Molecular docking studies have provided insights into the specific interactions between these inhibitors and the amino acid residues within the colchicine binding pocket. nih.gov

For the iNOS inhibitory activity of the parent 2-aminopyridine scaffold, the mechanism has been identified as competitive inhibition with respect to the substrate, L-arginine . nih.gov This means the inhibitor competes with the natural substrate for binding to the active site of the enzyme, thereby reducing the production of nitric oxide.

The neurobiological effects of the analog 2-amino-4-methylpyridine are thought to be mediated through its interaction with opiate receptors . nih.gov Specifically, it appears to have a higher affinity for type 2 opiate receptors, suggesting a potential modulation of the serotonergic system. nih.gov

Identification of Specific Molecular Targets and Binding Sites

While direct studies on the specific molecular targets of this compound are limited, research on closely related aminopyridine and methoxypyridine derivatives provides significant insights into its potential biological interactions.

Derivatives of 2-aminopyridine have been identified as inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. nih.gov The 2-aminopyridine core serves as a crucial scaffold for binding within the kinase domain. Furthermore, 2-amino-4-methylpyridine has been characterized as a potent inhibitor of inducible nitric oxide synthase (NOS II), where it is believed to competitively bind to the arginine binding site of the enzyme. nih.gov

Methoxypyridine-containing compounds have been developed as gamma-secretase modulators (GSMs), which are of interest in the treatment of Alzheimer's disease. nih.gov These molecules are designed to allosterically modulate the enzyme to reduce the production of amyloid-beta 42 (Aβ42). The methoxypyridine motif in these GSMs plays a role in optimizing the compound's properties for brain penetration and target engagement. nih.gov

Receptor Binding Studies and Ligand-Receptor Interactions

Detailed receptor binding studies for this compound are not extensively documented in publicly available research. However, the broader class of aminopyridines has been a subject of such investigations. For instance, the development of 2-aminopyridine-based LRRK2 inhibitors involved the use of homology models to understand the binding interactions within the ATP-binding site of the kinase. nih.gov These studies highlight the importance of the aminopyridine nitrogen in forming key hydrogen bond interactions with the hinge region of the kinase.

In the context of NOS inhibition by 2-amino-4-methylpyridine, kinetic studies have demonstrated competitive inhibition with respect to the substrate arginine, suggesting direct interaction with the active site. nih.gov The amino group of the pyridine is crucial for this interaction.

Elucidation of Modulated Biochemical Pathways

The biochemical pathways modulated by derivatives of this compound are linked to their identified molecular targets.

LRRK2 Inhibition: By inhibiting LRRK2, 2-aminopyridine derivatives can modulate downstream signaling pathways involved in neuronal survival and function, which are dysregulated in Parkinson's disease. nih.gov

NOS Inhibition: As inhibitors of NOS II, compounds like 2-amino-4-methylpyridine can decrease the production of nitric oxide (NO). nih.gov Elevated NO levels are associated with inflammatory processes, and inhibition of NOS II can therefore have anti-inflammatory effects.

Gamma-Secretase Modulation: Methoxypyridine-derived GSMs influence the processing of the amyloid precursor protein (APP), shifting the production from the more amyloidogenic Aβ42 to shorter, less aggregation-prone Aβ peptides. nih.gov This modulation of the amyloid cascade is a primary therapeutic strategy for Alzheimer's disease.

Structure-Activity Relationships (SAR) of this compound Derivatives

The biological activity of aminopyridine and methoxypyridine derivatives is highly dependent on their chemical structure. SAR studies on related compounds provide a framework for understanding how modifications to the this compound scaffold could influence its efficacy.

Impact of Substituent Position and Electronic Properties on Biological Efficacy

The position and electronic nature of substituents on the pyridine ring are critical determinants of biological activity.

In the development of LRRK2 inhibitors, the substitution pattern on the 2-aminopyridine core was systematically explored to optimize potency and selectivity. nih.gov For methoxypyridine-derived GSMs, the introduction of a methoxy group was found to enhance modulator activity and improve key drug-like properties such as solubility. nih.gov The electronic influence of the methoxy group on the pyridine ring can affect its reactivity and interactions with biological targets. ontosight.ai

| Compound/Derivative Class | Molecular Target | Key SAR Findings | Reference |

| 2-Aminopyridine Derivatives | LRRK2 | Substitution pattern on the pyridine ring is crucial for potency and selectivity. | nih.gov |

| 2-Amino-4-methylpyridine | NOS II | The 4-methyl group contributes to the inhibitory potency. | nih.gov |

| Methoxypyridine Derivatives | Gamma-secretase | The methoxy group improves activity and drug-like properties. | nih.gov |

Role of Stereochemistry in Modulating Biological Activity

While specific studies on the stereochemistry of this compound are not available, the importance of stereoisomerism is a well-established principle in medicinal chemistry. For many biologically active molecules, different enantiomers or diastereomers can exhibit significantly different potencies and toxicities. The introduction of chiral centers through derivatization of the this compound scaffold would likely lead to stereoisomers with distinct biological profiles.

Influence of Pyridine Ring Modifications and Derivatization on Activity Profiles

Modifications to the pyridine ring and derivatization of the amino and methoxy groups can profoundly impact the biological activity profile.

In the case of 2-aminopyridine LRRK2 inhibitors, derivatization of the amino group and modifications to other positions on the pyridine ring were key strategies in the lead optimization process. nih.gov For the methoxypyridine-derived GSMs, the synthesis of various B-ring analogs, including phenyl, pyridyl, and hydroxypyridyl derivatives, was undertaken to explore the chemical space around the core scaffold and improve activity. nih.gov

| Modification Strategy | Impact on Activity Profile | Example Compound Class | Reference |

| Derivatization of the amino group | Optimization of potency and selectivity. | 2-Aminopyridine LRRK2 inhibitors | nih.gov |

| Modification of the pyridine ring | Exploration of chemical space and improvement of activity. | Methoxypyridine-derived GSMs | nih.gov |

| Introduction of various B-ring analogs | Fine-tuning of biological and pharmacological properties. | Methoxypyridine-derived GSMs | nih.gov |

Lead Compound Development and Optimization Strategies

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently serving as the foundation for the development of targeted therapeutics, particularly kinase inhibitors. The compound this compound represents a key starting point or intermediate for lead compound development. Its structure offers multiple points for chemical modification, allowing researchers to systematically fine-tune its properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The optimization of such a lead compound typically involves iterative cycles of design, synthesis, and biological testing.

Scaffold Modification for Enhanced Potency and Selectivity

Scaffold modification is a critical strategy in lead optimization, aiming to enhance the binding affinity of a compound for its biological target while minimizing interactions with other proteins, thereby improving selectivity. For scaffolds related to this compound, research has demonstrated that specific structural alterations can lead to significant gains in potency and selectivity.

A common approach involves the introduction of various substituents onto the pyridine ring. While the subject compound features a methoxy group at the 4-position and an N-methyl group on the exocyclic amine, studies on analogous scaffolds, such as 2-amino-4-methylpyridine, have shown that the 6-position of the ring is particularly amenable to modification. nih.gov This position often demonstrates considerable tolerance for a variety of chemical groups, allowing for the exploration of structure-activity relationships (SAR) to boost inhibitory power. nih.gov

For instance, in the development of inhibitors for inducible nitric oxide synthase (iNOS), a series of analogues based on the 2-amino-4-methylpyridine scaffold were synthesized. nih.gov This research provides a clear blueprint for how the this compound scaffold could be optimized. By introducing different alkyl and functionalized alkyl groups at the C6-position, researchers were able to modulate the compound's potency against iNOS. Replacing a methyl group with a fluorine atom (creating a fluoropropyl substituent) maintained similar potency, whereas introducing a double bond or a hydroxyl group led to a significant reduction in activity, highlighting the high degree of steric and electronic sensitivity at this position. nih.gov

The following data table, based on research into 2-amino-4-methylpyridine analogues, illustrates how modifications to the core scaffold can impact inhibitory potency against iNOS.

| Compound Analogue (based on 2-amino-4-methylpyridine) | C6-Substituent | iNOS IC50 (nM) | Selectivity (nNOS/iNOS) |

| Parent Compound (1) | -H | >10,000 | - |

| Analogue (2) | -CH(CH₃)₂ | 28 | 17.5 |

| Analogue (9) | -(CH₂)₂CH₂F | 220 | 2.2 |

| Analogue (18) | -(CH₂)₃F | 57.6 | 8.9 |

| Analogue (16) | -CH(OH)CH₃ | >5000 | - |

This table presents data for analogues of 2-amino-4-methylpyridine, a structurally similar compound, to illustrate common scaffold modification strategies. Data sourced from research on iNOS inhibitors. nih.gov

Strategies for Improving Bioactivity and Biological Profiles

One primary consideration is metabolic stability. The N-methyl and O-methyl groups on the scaffold are potential sites for metabolic enzymes, particularly cytochrome P450s, to carry out N-demethylation and O-demethylation, respectively. These metabolic pathways can lead to rapid clearance of the compound from the body, reducing its efficacy. Strategies to mitigate this include replacing the methyl groups with more stable substituents or introducing groups nearby that sterically hinder the metabolic enzymes.

Bioisosteric replacement is a widely used strategy to improve the biological profile. The 4-methoxy group could be replaced with other groups of similar size and electronic character, such as a difluoromethyl group (CHF₂) or a small alkyl group, to enhance metabolic stability or alter solubility without losing binding affinity. Research on other aminopyridine-based inhibitors has shown that such subtle changes can have a profound impact on the compound's ADME profile.

The following conceptual table illustrates how specific modifications to the this compound scaffold could be envisioned to improve key biological properties.

| Conceptual Compound | Modification from Parent Scaffold | Targeted Improvement | Rationale |

| Analogue A | Replace N-methyl with N-ethyl | Increased Metabolic Stability | The larger ethyl group may sterically hinder N-dealkylation. |

| Analogue B | Replace 4-methoxy with 4-difluoromethoxy | Improved Metabolic Stability & pKa | The OCF₂H group is less prone to O-dealkylation and is more electron-withdrawing, lowering pyridine basicity. |

| Analogue C | Introduction of a polar group at C5 | Enhanced Solubility | A polar group like a hydroxymethyl can improve aqueous solubility, potentially aiding formulation and absorption. |

This table is illustrative and presents conceptual strategies for improving the biological profile based on established medicinal chemistry principles.

Through these combined strategies of scaffold modification for potency and targeted adjustments to improve ADME properties, a simple lead compound like this compound can be systematically optimized into a clinical candidate.

Applications in Advanced Materials Science and Catalysis

Ligand Design in Coordination Chemistry

Scientific literature detailing the use of 4-methoxy-N-methylpyridin-2-amine in ligand design and coordination chemistry is not currently available. The potential of a molecule to act as a ligand is determined by the presence of donor atoms (like the nitrogen and oxygen in this compound) that can coordinate to a metal center. However, specific studies on the complexation behavior of this particular compound have not been reported.

Complex Formation with Transition Metal Ions